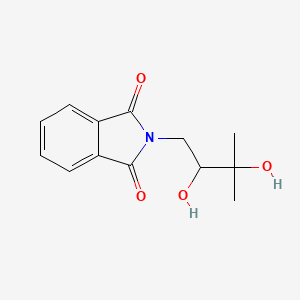
2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione, otherwise known as 2,3-dihydroxy-3-methylbutyl isoindole-1,3-dione (DMB-IOD) is a synthetic compound of interest to the scientific community due to its potential applications in a variety of fields. It is a derivative of the isoindolinone family, which is a group of compounds with a variety of biological activities. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Lurasidone's Pharmacological Profile
Lurasidone, structurally related to the chemical , is highlighted for its unique pharmacodynamic profile, efficacy, and safety in treating psychotic and major affective disorders, including schizophrenia and bipolar depression. Its atypical antipsychotic properties, minimal risk of metabolic side effects, and distinct efficacy in acute bipolar depression without psychotic features are notable. However, its long-term efficacy and broader application spectrum require further exploration. The chemical's role in psychiatric treatment underscores a significant advancement in therapeutic options, with Lurasidone's low metabolic disturbance risk being particularly valuable (Pompili et al., 2018).
Biological and Preclinical Importance in Medicinal Chemistry
The review on N-sulfonylamino azinones, which share a related structural framework, discusses their broad spectrum of biological activities. These compounds, including variants similar to the initial chemical structure, exhibit diverse pharmacological properties such as diuretic, antihypertensive, anti-inflammatory, anticancer, and neurological disorder treatment potentials. The exploration into N-sulfonylamino azinones underscores the structural versatility and potential of such compounds in addressing a wide range of health conditions, highlighting the significance of structural analogs in medicinal chemistry (Elgemeie et al., 2019).
Metabolism and Environmental Impact
The review on isoprene metabolism by bacteria provides insight into the environmental degradation of compounds structurally related to "2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione." It highlights the significant role soil-dwelling bacteria play in metabolizing isoprene, a compound with environmental implications similar to those of the target chemical. This research sheds light on the ecological aspects of compound degradation and the potential for biotechnological applications in environmental remediation, emphasizing the importance of understanding microbial interactions with specific chemical structures (Dawson et al., 2022).
Propiedades
IUPAC Name |
2-(2,3-dihydroxy-3-methylbutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2,18)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,15,18H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKILRTMGKKCEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN1C(=O)C2=CC=CC=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



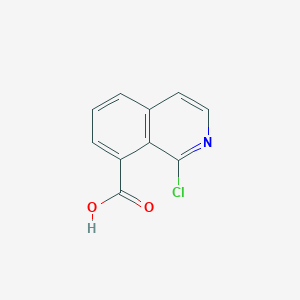
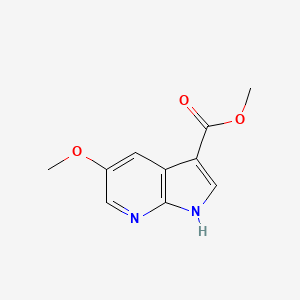

![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)
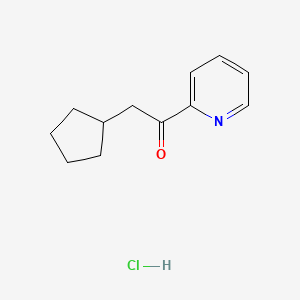
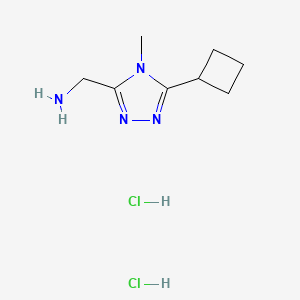
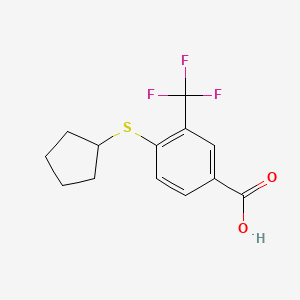
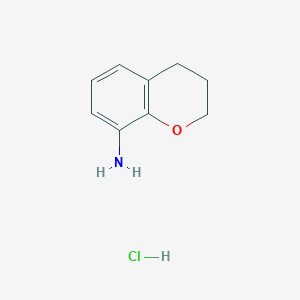
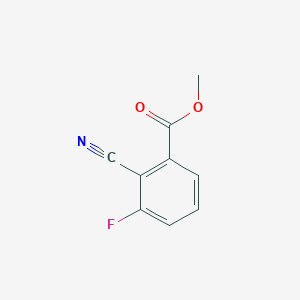
![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)
